D 13223-d4 (Flupirtine Metabolite)

Vue d'ensemble

Description

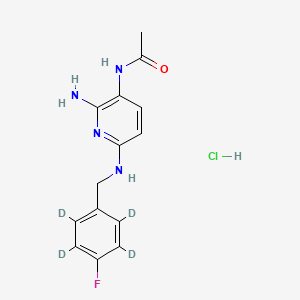

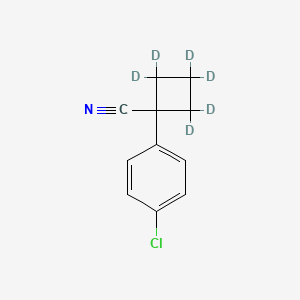

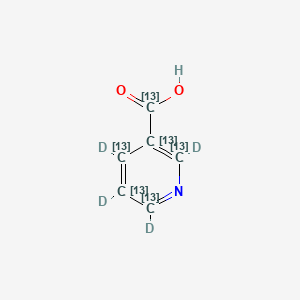

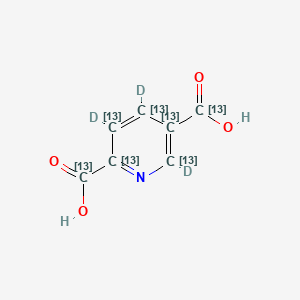

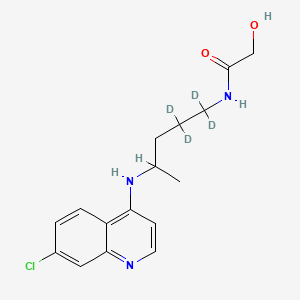

“D 13223-d4 (Flupirtine Metabolite)” is a major active labeled metabolite of Flupirtine . Its molecular formula is C14H12D4ClFN4O and it has a molecular weight of 314.78 .

Molecular Structure Analysis

The molecular structure of “D 13223-d4 (Flupirtine Metabolite)” is represented by the formula C14H12D4ClFN4O .Physical And Chemical Properties Analysis

“D 13223-d4 (Flupirtine Metabolite)” has a molecular weight of 314.78 .Applications De Recherche Scientifique

Bioequivalence Studies

“D 13223-d4 (Flupirtine Metabolite)” is used in bioequivalence studies . A high-performance liquid chromatography–tandem mass spectrometry method was developed to simultaneously determine the concentrations of flupirtine and its major active metabolite D-13223 in human plasma . This was done to assess the bioequivalence of two flupirtine maleate capsules among healthy male Chinese volunteers under fasting and fed conditions .

Pharmacokinetic Research

“D 13223-d4 (Flupirtine Metabolite)” is used in pharmacokinetic research . The pharmacokinetic metrics of area from time zero to the last measurable concentration (AUC 0-t), area under the plasma concentration–time curve from administration to infinite time (AUC 0-∞), and C max were used for bioequivalence assessment .

Drug Metabolism Studies

“D 13223-d4 (Flupirtine Metabolite)” is used in drug metabolism studies . It was found that D-13223 was formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver .

Brain Distribution Research

“D 13223-d4 (Flupirtine Metabolite)” is used in brain distribution research . Flupirtine reached the brain, including the hippocampus and cortex, within 1 h of dosing and persisted at 24 h .

Neonatal Disease Research

“D 13223-d4 (Flupirtine Metabolite)” is used in neonatal disease research . Determining biodistribution, metabolism, and pharmacokinetics of flupirtine will support its potential use in a variety of neonatal diseases .

Nonopioid Analgesic Drug Research

“D 13223-d4 (Flupirtine Metabolite)” is used in nonopioid analgesic drug research . Flupirtine, a nonopioid analgesic drug, is effective in treating neonatal seizures .

Mécanisme D'action

Target of Action

D 13223-d4 is the major active labeled metabolite of Flupirtine . .

Mode of Action

It is known that d 13223-d4 is an active metabolite of flupirtine .

Biochemical Pathways

As an active metabolite of flupirtine, it is likely to be involved in similar biochemical pathways .

Pharmacokinetics

Flupirtine and its active metabolite D-13223 have been studied in neonatal rats . After systemic administration of Flupirtine, it was delivered to all tissues assessed, with the highest area under the concentration vs. time curve (AUC0–24h) in the liver (488 µg·h/g tissue) and the lowest in the spleen (82 µg·h/g tissue) . Flupirtine reached the brain, including the hippocampus and cortex, within 1 hour of dosing and persisted at 24 hours . The half-life of Flupirtine in various tissues ranged from 3.1 to 5.2 hours . D-13223 was formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver .

Result of Action

As an active metabolite of flupirtine, it is likely to have similar effects .

Action Environment

As an active metabolite of flupirtine, it is likely to be influenced by similar environmental factors .

Propriétés

IUPAC Name |

N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H/i2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFKATSAUGOEKK-QZFMBAIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)C)N)[2H])[2H])F)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675653 | |

| Record name | N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216989-17-1 | |

| Record name | N-[2-Amino-6-({[4-fluoro(~2~H_4_)phenyl]methyl}amino)pyridin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)